2-Methylsulfonylthiophene
Overview
Description
2-Methylsulfonylthiophene is a chemical compound with the CAS Number: 38695-60-2. It has a molecular weight of 163.24 and its IUPAC name is 2-(methylsulfonyl)-1H-1lambda3-thiophene . .
Molecular Structure Analysis
The molecular structure of 2-Methylsulfonylthiophene contains a total of 15 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Thiophene .Physical And Chemical Properties Analysis
2-Methylsulfonylthiophene has a molecular weight of 163.24 . .Scientific Research Applications
Thiophene-Based Compounds in Medicinal Chemistry
Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Thiophene-Based Compounds in Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Thiophene-Based Compounds in Organic Semiconductors
Thiophene-based organic semiconductors are a research subject of significant current interest owing to their potential use in material chemistry . Despite simple and similar molecular structures, the properties of thiophene-based organic semiconductors are rather diverse . They are used in potential applications as organic photovoltaics (OPVs), organic field-effect transistors (OFETs) and organic light emitting diodes (OLEDs) .
Thiophene-Based Compounds in Organic Light-Emitting Diodes (OLEDs) Organic light-emitting diodes (OLEDs) have rapidly grown as one of the leading technologies for full-color display panels and eco-friendly lighting sources due to their outstanding features including superior color quality, wide viewing angle, mercury-free manufacture, fascinating flexibility, etc . Thiophene-based materials are beneficial due to their semiconducting natures, nonlinear optical responses and effective electron transport properties .
Thiophene-Based Compounds in Anti-Inflammatory Drugs
Thiophene-based compounds have been reported to possess anti-inflammatory properties . They work by reducing hormones that cause pain, fever, and inflammation in the body .
Thiophene-Based Compounds in Anti-Cancer Drugs
Thiophene-based compounds have been reported to possess anti-cancer properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-cancer .
Thiophene-Based Compounds in Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing oxidation and corrosion .
Thiophene-Based Compounds in Organic Field-Effect Transistors (OFETs) Thiophene-based molecules play a prominent role in the advancement of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel .
Thiophene-Based Compounds in Antihypertensive Drugs
Thiophene-based compounds have been reported to possess antihypertensive properties . They work by relaxing and widening blood vessels, which allows blood to flow more easily .
Thiophene-Based Compounds in Antimicrobial Drugs
Thiophene-based compounds have been reported to possess antimicrobial properties . They can inhibit the growth of or kill microorganisms, making them effective in treating infections .
Thiophene-Based Compounds in Anti-Atherosclerotic Drugs
Thiophene-based compounds have been reported to possess anti-atherosclerotic properties . They can prevent or reduce the accumulation of fatty deposits and fibrous tissue in the lining of arterial walls .
Thiophene-Based Compounds in Antipsychotic Drugs
Thiophene-based compounds have been reported to possess antipsychotic properties . They work by altering the effects of chemicals in the brain .
Thiophene-Based Compounds in Antifungal Drugs
Thiophene-based compounds have been reported to possess antifungal properties . They can inhibit the growth of or kill fungi, making them effective in treating fungal infections .
Thiophene-Based Compounds in Antioxidant Drugs
Thiophene-based compounds have been reported to possess antioxidant properties . They work by neutralizing harmful free radicals in the body .
Thiophene-Based Compounds in Estrogen Receptor Modulating Drugs Thiophene-based compounds have been reported to possess estrogen receptor modulating properties . They can bind to and activate or inhibit estrogen receptors, affecting the regulation of gene expression .
Thiophene-Based Compounds in Anti-mitotic Drugs
Thiophene-based compounds have been reported to possess anti-mitotic properties . They can inhibit cell division, making them effective in treating diseases characterized by abnormal cell growth .
Thiophene-Based Compounds in Kinase Inhibiting Drugs
Thiophene-based compounds have been reported to possess kinase inhibiting properties . They can inhibit the activity of kinases, enzymes that play a key role in the regulation of cell functions .
Safety And Hazards
The safety data sheet for 2-Methylsulfonylthiophene advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-methylsulfonylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S2/c1-9(6,7)5-3-2-4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLGFINMVZZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351721 | |
Record name | 2-methylsulfonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonylthiophene | |
CAS RN |
38695-60-2 | |
Record name | 2-methylsulfonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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